molecular formula C17H20ClN5O3 B2858444 7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 672279-36-6

7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2858444
CAS No.: 672279-36-6
M. Wt: 377.83
InChI Key: SFXCYWKCXPCLOW-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine class. This compound features a purine core substituted with a 2-chlorobenzyl group at the 7-position, a 3-methoxypropylamino group at the 8-position, and a methyl group at the 3-position. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.

    Substitution Reactions: The 2-chlorobenzyl group is introduced at the 7-position of the purine core through a nucleophilic substitution reaction, often using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Amination: The 3-methoxypropylamino group is introduced at the 8-position via an amination reaction, typically using 3-methoxypropylamine under reflux conditions.

    Methylation: The methyl group at the 3-position is introduced through a methylation reaction, often using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamino group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids derived from the methoxypropylamino group.

    Reduction: Products include benzyl derivatives.

    Substitution: Products vary depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its purine core is structurally similar to nucleotides, suggesting possible applications in studying DNA/RNA interactions.

Medicine

In medicinal chemistry, 7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3/c1-22-14-13(15(24)21-17(22)25)23(10-11-6-3-4-7-12(11)18)16(20-14)19-8-5-9-26-2/h3-4,6-7H,5,8-10H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXCYWKCXPCLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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